(3R,5R)-3,5-dimethylpiperazin-2-one
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Overview
Description
(3R,5R)-3,5-dimethylpiperazin-2-one is a chiral compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-dimethylpiperazin-2-one typically involves the cyclization of appropriate diamines or amino alcohols under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with acetone in the presence of a suitable catalyst to form the piperazine ring. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of biocatalysts in industrial settings can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, which can be further utilized in various chemical syntheses .
Scientific Research Applications
(3R,5R)-3,5-dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-dihydroxypiperazine: Similar in structure but with hydroxyl groups instead of methyl groups.
(3S,5S)-3,5-dimethylpiperazin-2-one: The enantiomer of (3R,5R)-3,5-dimethylpiperazin-2-one with different stereochemistry.
N-methylpiperazine: Lacks the chiral centers but shares the piperazine ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and as a chiral ligand in asymmetric catalysis .
Properties
IUPAC Name |
(3R,5R)-3,5-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBIOXYNMRLJS-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@H](N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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